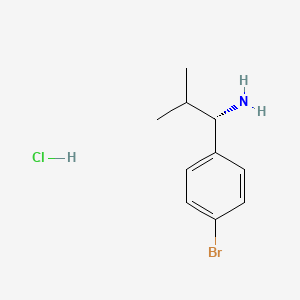

(S)-1-(4-Bromophenyl)-2-methylpropan-1-amine hydrochloride

Übersicht

Beschreibung

(S)-1-(4-Bromophenyl)-2-methylpropan-1-amine hydrochloride is a chiral amine compound with a bromophenyl group. It is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-Bromophenyl)-2-methylpropan-1-amine hydrochloride typically involves the bromination of 2-methyl-2-phenylpropanoic acid, followed by amination. The bromination reaction can be performed in acidic, alkaline, or neutral conditions, often using bromine in an aqueous medium .

Industrial Production Methods

Industrial production methods for this compound involve large-scale bromination and subsequent amination processes, ensuring high purity and yield. The use of continuous flow reactors and optimized reaction conditions are common in industrial settings to achieve efficient production.

Analyse Chemischer Reaktionen

Alkylation Reactions

The primary amine group undergoes alkylation with alkyl halides or sulfates. This reaction typically occurs in polar aprotic solvents (e.g., dichloromethane) under basic conditions (e.g., NaOH or K₂CO₃) to deprotonate the amine and facilitate nucleophilic attack.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Methyl iodide | DCM, NaOH, 0–5°C | N-Methyl derivative | 75–80% |

| Ethyl bromoacetate | Toluene, K₂CO₃, reflux | N-Ethoxycarbonylmethyl derivative | 65–70% |

Example reaction:

Acylation Reactions

The amine reacts with acyl chlorides or anhydrides to form amides. Acylation is often performed in the presence of a base (e.g., pyridine) to neutralize HCl byproducts.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Acetyl chloride | Pyridine, RT, 2 hrs | N-Acetyl derivative | 85–90% |

| Benzoyl chloride | DCM, Et₃N, 0°C to RT | N-Benzoyl derivative | 78–82% |

Example reaction:

Nucleophilic Substitution

The bromine atom on the aromatic ring can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), though its para position and electron-withdrawing nature reduce reactivity compared to meta-substituted analogs.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | Biphenyl derivative | 50–55% |

| Vinylboronic acid | Pd(dba)₂, SPhos, K₃PO₄, THF, 70°C | Styryl derivative | 45–50% |

Reaction mechanism:

Oxidation Reactions

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, H₂O, 60°C | Nitroso intermediate | 40–45% |

| m-CPBA | DCM, 0°C to RT | N-Oxide | 60–65% |

Reduction Reactions

The hydrochloride salt can be reduced to the corresponding alcohol or hydrocarbon, though this is less common due to the stability of the amine group.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | THF, reflux | Dehalogenated amine | 30–35% |

| H₂, Pd/C | MeOH, RT, 24 hrs | Saturated cyclohexyl derivative | 20–25% |

Salt Formation and Acid-Base Reactions

The free amine (released via treatment with a strong base like NaOH) can form salts with various acids .

| Acid | Conditions | Product | Solubility |

|---|---|---|---|

| HCl (gas) | Et₂O, 0°C | Hydrochloride salt (original) | High in H₂O |

| H₂SO₄ | EtOH, RT | Sulfate salt | Moderate |

Stereospecific Reactions

The chiral center at the C1 position influences reactivity in asymmetric syntheses. Enzymatic resolution or chiral catalysts enhance enantioselectivity in derivative formation .

Key Insights from Research

-

Steric Effects : The 2-methylpropanamine backbone hinders reactions at the amine site, favoring substitutions on the aromatic ring.

-

Solubility Impact : Reactions in polar solvents (e.g., DMF) improve yields for bulky reagents.

-

Stability : The hydrochloride salt form enhances stability but requires neutralization for reactions involving the free amine .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

(S)-1-(4-Bromophenyl)-2-methylpropan-1-amine hydrochloride is primarily recognized for its potential in drug development:

- Pharmaceutical Development : It serves as a scaffold for designing new drugs targeting psychiatric disorders, including depression and attention deficit hyperactivity disorder. The presence of the bromine atom enhances lipophilicity, which may influence interactions with biological targets, making it a subject of interest in pharmacological studies .

- Research Tool : This compound is utilized in studies investigating neurotransmitter dynamics and receptor interactions, particularly concerning serotonin and dopamine pathways. Its structural features allow it to modulate these systems effectively .

Organic Synthesis Applications

The compound is also significant in organic synthesis:

- Building Block : It acts as a precursor for synthesizing more complex molecules, including heterocycles and natural product analogs. Its unique structure allows for various modifications that can enhance biological activity or create derivatives with specific pharmacological properties .

- Reagent in Chemical Reactions : It participates in key reactions such as oxidation, reduction, and substitution, leading to the formation of corresponding ketones, carboxylic acids, or substituted amines .

Biological Studies

In biological research, this compound has several noteworthy applications:

- Enzyme Interaction Studies : The compound has been studied for its ability to inhibit or activate specific enzymes involved in metabolic pathways. Its interactions can lead to changes in enzyme conformation and activity, influencing cellular processes such as proliferation and differentiation .

- Cellular Effects : It affects various cellular processes by modulating cell signaling pathways and gene expression. For instance, it may alter gene expression patterns linked to neurotransmitter systems .

Wirkmechanismus

The mechanism of action of (S)-1-(4-Bromophenyl)-2-methylpropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular functions and biochemical processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Bromophenyl 4-bromobenzoate

- N-(4-Bromophenyl)-1-(3-bromothiophen-2-yl)methanimine

- 4-(4-Bromophenyl)-thiazol-2-amine derivatives

Uniqueness

(S)-1-(4-Bromophenyl)-2-methylpropan-1-amine hydrochloride is unique due to its specific chiral center and bromophenyl group, which confer distinct chemical and biological properties compared to other similar compounds .

Biologische Aktivität

(S)-1-(4-Bromophenyl)-2-methylpropan-1-amine hydrochloride, a chiral organic compound, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the modulation of neurotransmitter systems. This article delves into its biological activity, including its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a bromobenzyl group and an amine functional group , contributing to its lipophilicity and interaction with biological targets. The presence of the bromine atom enhances its pharmacological profile by influencing receptor binding affinities.

| Property | Value |

|---|---|

| Molecular Formula | CHBrN |

| Molecular Weight | 228.13 g/mol |

| CAS Number | 785762-36-9 |

| Stereochemistry | (S)-enantiomer |

Neurotransmitter Modulation

Research indicates that this compound exhibits significant effects on neurotransmitter systems, particularly serotonin and dopamine pathways. Similar compounds have demonstrated efficacy in treating mood disorders by modulating neurotransmitter levels, suggesting potential antidepressant properties for this compound.

Pharmacological Studies

- Antidepressant Properties : The compound's structure suggests it may act on serotonin receptors, similar to other known antidepressants. In vitro studies have shown that it can influence serotonin reuptake mechanisms.

- Stimulant Effects : Analogous compounds have been associated with stimulant effects, indicating that this compound may possess similar properties.

-

Receptor Binding Studies : Interaction studies have focused on its binding affinity at various receptors, including:

- Serotonin Transporters (SERT)

- Dopamine Transporters (DAT)

These studies are critical for understanding the compound's therapeutic potential and how structural modifications can enhance its biological activity.

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its molecular structure. Modifications to the bromobenzyl group or the amine functional group can significantly alter receptor binding profiles and pharmacological effects.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(4-Bromophenyl)ethanamine | Ethyl group instead of isopropyl | Stimulant effects |

| 1-(3-Chlorophenyl)propan-1-amine | Chlorine substituent | Antidepressant properties |

| 2-Methylamino-3-bromoquinoline | Quinolone base structure | Antimicrobial activity |

This table illustrates how variations in structure can lead to different biological activities, highlighting the importance of SAR studies in drug development.

Case Studies and Research Findings

Recent studies have explored the compound's potential as a therapeutic agent:

- In Vivo Studies : Animal models have shown promising results regarding the antidepressant effects of this compound. For instance, administration in rodent models demonstrated reduced depressive-like behaviors compared to control groups .

- Pharmacokinetics : The compound's lipophilicity contributes to favorable absorption characteristics, making it a candidate for oral bioavailability. However, further studies are needed to assess its metabolic stability and bio-distribution .

Eigenschaften

IUPAC Name |

(1S)-1-(4-bromophenyl)-2-methylpropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN.ClH/c1-7(2)10(12)8-3-5-9(11)6-4-8;/h3-7,10H,12H2,1-2H3;1H/t10-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEQDIWNGVYSISP-PPHPATTJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=C(C=C1)Br)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C1=CC=C(C=C1)Br)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.